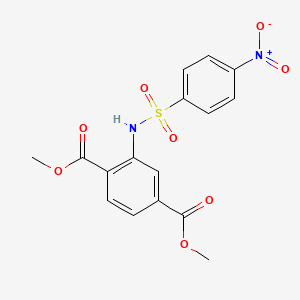

![molecular formula C19H20N4OS B11640426 (4Z)-4-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B11640426.png)

(4Z)-4-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4Z)-4-{[8-Methyl-2-(Piperidin-1-yl)chinolin-3-yl]methyliden}-2-Sulfanyl-4H-imidazol-5-ol ist eine komplexe organische Verbindung, die zur Klasse der Imidazole gehört. Imidazole sind heterocyclische Verbindungen, die Stickstoffatome in der Ringstruktur enthalten. Diese spezielle Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Chinolin-Einheit, einen Piperidinring und eine Sulfanyl-Gruppe umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (4Z)-4-{[8-Methyl-2-(Piperidin-1-yl)chinolin-3-yl]methyliden}-2-Sulfanyl-4H-imidazol-5-ol erfolgt typischerweise in mehreren Schritten, beginnend mit leicht verfügbaren Vorstufen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung der Chinolin-Einheit: Der Chinolinring kann durch die Skraup-Synthese hergestellt werden, die die Kondensation von Anilin mit Glycerin in Gegenwart von Schwefelsäure und einem Oxidationsmittel wie Nitrobenzol beinhaltet.

Einführung des Piperidinrings: Der Piperidinring kann durch nucleophile Substitutionsreaktionen eingeführt werden, bei denen ein geeignetes Piperidinderivat mit dem Chinolin-Zwischenprodukt reagiert.

Bildung des Imidazolrings: Der Imidazolring kann durch die Debus-Radziszewski-Imidazolsynthese hergestellt werden, die die Kondensation von Glyoxal, Ammoniak und einem Aldehyd beinhaltet.

Endgültige Montage: Die endgültige Verbindung wird durch Kopplung des Chinolin-Piperidin-Zwischenprodukts mit dem Imidazolderivat unter geeigneten Bedingungen zusammengesetzt, z. B. unter Verwendung einer Base wie Kaliumcarbonat in einem geeigneten Lösungsmittel wie Dimethylformamid.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Skalierbarkeit zu verbessern. Dazu könnte die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungstechniken und Automatisierung gehören, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(4Z)-4-{[8-Methyl-2-(Piperidin-1-yl)chinolin-3-yl]methyliden}-2-Sulfanyl-4H-imidazol-5-ol kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Sulfanyl-Gruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Der Imidazolring kann mit Reduktionsmitteln wie Natriumborhydrid zu Imidazolinen reduziert werden.

Substitution: Die Chinolin-Einheit kann elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung, unter Verwendung von Reagenzien wie Salpetersäure oder Halogenen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid

Substitution: Salpetersäure, Brom, Chlor

Hauptsächlich gebildete Produkte

Oxidation: Sulfoxide, Sulfone

Reduktion: Imidazoline

Substitution: Nitrochinolin, halogenierte Chinolinderivate

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (4Z)-4-{[8-Methyl-2-(Piperidin-1-yl)chinolin-3-yl]methyliden}-2-Sulfanyl-4H-imidazol-5-ol als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

In der Biologie wurde diese Verbindung auf ihr Potenzial als biochemische Sonde untersucht. Ihre Fähigkeit, mit bestimmten biologischen Zielmolekülen zu interagieren, macht sie nützlich für die Untersuchung von Zellprozessen und -wegen.

Medizin

In der Medizin hat (4Z)-4-{[8-Methyl-2-(Piperidin-1-yl)chinolin-3-yl]methyliden}-2-Sulfanyl-4H-imidazol-5-ol vielversprechende Eigenschaften als Therapeutikum gezeigt. Seine einzigartige Struktur ermöglicht es ihm, mit bestimmten molekularen Zielmolekülen zu interagieren, was es zu einem Kandidaten für die Medikamentenentwicklung in Bereichen wie Onkologie und Infektionskrankheiten macht.

Industrie

In der Industrie kann diese Verbindung als Zwischenprodukt bei der Produktion von Pharmazeutika, Agrochemikalien und anderen Feinchemikalien verwendet werden. Seine Vielseitigkeit und Reaktivität machen es für verschiedene industrielle Anwendungen wertvoll.

Wirkmechanismus

Der Wirkmechanismus von (4Z)-4-{[8-Methyl-2-(Piperidin-1-yl)chinolin-3-yl]methyliden}-2-Sulfanyl-4H-imidazol-5-ol beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen. Die Chinolin-Einheit kann in DNA interkalieren und so Replikations- und Transkriptionsprozesse stören. Der Piperidinring kann die Bindungsaffinität der Verbindung zu bestimmten Rezeptoren verstärken, während die Sulfanyl-Gruppe an Redoxreaktionen teilnehmen kann und den zellulären oxidativen Stress moduliert. Diese Interaktionen tragen gemeinsam zur biologischen Aktivität der Verbindung bei.

Wirkmechanismus

The mechanism of action of (5Z)-5-{[8-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis help in understanding its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (4Z)-4-{[8-Methyl-2-(Piperidin-1-yl)chinolin-3-yl]methyliden}-2-Sulfanyl-4H-imidazol-5-ol

- (4Z)-4-{[8-Methyl-2-(Piperidin-1-yl)chinolin-3-yl]methyliden}-2-Sulfanyl-4H-imidazol-5-thiol

- **(4Z)-4-{[8-Methyl-2-(Piperidin-1-yl)chinolin-3-yl]methyliden}-2-Sulfanyl-4H-imidazol-5-amin

Einzigartigkeit

Die Einzigartigkeit von (4Z)-4-{[8-Methyl-2-(Piperidin-1-yl)chinolin-3-yl]methyliden}-2-Sulfanyl-4H-imidazol-5-ol liegt in seiner spezifischen Kombination von funktionellen Gruppen und Ringstrukturen. Das Vorhandensein sowohl der Chinolin- als auch der Imidazol-Einheiten sowie der Sulfanyl-Gruppe bietet ein eigenständiges Set chemischer und biologischer Eigenschaften, das es von anderen ähnlichen Verbindungen unterscheidet. Diese einzigartige Struktur ermöglicht vielfältige Anwendungen und Interaktionen mit verschiedenen molekularen Zielmolekülen.

Eigenschaften

Molekularformel |

C19H20N4OS |

|---|---|

Molekulargewicht |

352.5 g/mol |

IUPAC-Name |

(5Z)-5-[(8-methyl-2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C19H20N4OS/c1-12-6-5-7-13-10-14(11-15-18(24)22-19(25)20-15)17(21-16(12)13)23-8-3-2-4-9-23/h5-7,10-11H,2-4,8-9H2,1H3,(H2,20,22,24,25)/b15-11- |

InChI-Schlüssel |

HBIPMQHSYGODKA-PTNGSMBKSA-N |

Isomerische SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)N3CCCCC3)/C=C\4/C(=O)NC(=S)N4 |

Kanonische SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)N3CCCCC3)C=C4C(=O)NC(=S)N4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11640344.png)

![(5Z)-5-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640352.png)

![2-Amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640364.png)

![ethyl 3-[(N-benzylglycyl)amino]-5-fluoro-1H-indole-2-carboxylate](/img/structure/B11640367.png)

![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11640376.png)

![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640385.png)

![4-{[4-(4-Chlorobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B11640388.png)

![methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate](/img/structure/B11640401.png)

![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640405.png)

![4-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11640411.png)

![6-Amino-4-(3-fluorophenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11640413.png)

![3-(2-chlorophenyl)-N'-[(2-hydroxy-3-methylphenyl)carbonyl]-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11640419.png)